Cas no 1279213-74-9 (4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine)

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine is a heterocyclic compound featuring a morpholine moiety linked to a cyclopropyl-substituted 1,2,4-triazole ring. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The triazole component offers potential bioactivity, while the morpholine group enhances solubility and bioavailability. Its cyclopropyl substituent may contribute to metabolic stability and selective binding interactions. The compound’s well-defined synthetic pathway allows for high purity and scalability, supporting its use in drug discovery and development. Its balanced lipophilicity and polarity make it suitable for further derivatization in medicinal chemistry applications.
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine structure
1279213-74-9 structure
Product name:4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
CAS No:1279213-74-9
MF:C11H18N4O
MW:222.286821842194
CID:5187988

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
    • 4-[2-(5-Cyclopropyl-1H-[1,2,4]triazol-3-yl)-ethyl]-morpholine
    • Inchi: 1S/C11H18N4O/c1-2-9(1)11-12-10(13-14-11)3-4-15-5-7-16-8-6-15/h9H,1-8H2,(H,12,13,14)
    • InChI Key: VGZMKQPWCCEDRB-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCC1NN=C(C2CC2)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Topological Polar Surface Area: 54
  • XLogP3: 0.5

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609400-1g
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
1279213-74-9 97%
1g
¥2541.0 2023-04-03
Chemenu
CM492430-1g
4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine
1279213-74-9 97%
1g
$366 2024-08-02

Additional information on 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine

Research Brief on 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (CAS: 1279213-74-9)

4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (CAS: 1279213-74-9) is a novel chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and morpholine structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of biological targets such as enzymes and receptors. Recent studies have explored its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

The compound's structure, featuring a cyclopropyl-substituted triazole ring linked to a morpholine moiety via an ethyl spacer, suggests its utility in enhancing binding affinity and selectivity toward biological targets. Recent research has focused on optimizing the synthetic routes for 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine to improve yield and purity, which are critical for its application in preclinical and clinical studies. Advances in catalytic methods and green chemistry approaches have been employed to streamline its production.

Pharmacological evaluations of 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine have revealed its activity against a range of biological targets, including kinases and G protein-coupled receptors (GPCRs). In vitro studies have demonstrated its inhibitory effects on specific kinase pathways implicated in inflammatory and oncogenic processes. These findings highlight its potential as a therapeutic agent for conditions such as cancer and autoimmune diseases. Further, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been investigated to assess its suitability for oral administration.

Recent preclinical studies have explored the compound's efficacy in animal models of disease. For instance, in murine models of rheumatoid arthritis, 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine exhibited significant anti-inflammatory effects, reducing joint swelling and tissue damage. These results underscore its potential as a candidate for further development in inflammatory disease therapeutics. Additionally, its safety profile, including toxicity and off-target effects, has been evaluated to ensure its viability for human trials.

In the context of drug discovery, 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine serves as a valuable scaffold for the design of analogs with enhanced pharmacological properties. Structure-activity relationship (SAR) studies have identified key modifications that can improve potency and reduce adverse effects. Computational modeling and molecular docking studies have further elucidated its binding interactions with target proteins, providing insights for rational drug design.

Looking ahead, the compound's potential extends beyond its current applications. Ongoing research aims to explore its utility in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside. The integration of advanced technologies, such as high-throughput screening and artificial intelligence, will further enhance the discovery and optimization of derivatives based on this scaffold.

In conclusion, 4-(2-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)ethyl)morpholine (CAS: 1279213-74-9) represents a promising compound with diverse therapeutic potential. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable asset in the development of novel therapeutics. Continued research and development efforts will be essential to fully realize its clinical benefits and address unmet medical needs.

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